N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position, an isoxazole ring at the 3-carboxamide position, and a pyrazole-containing ethyl chain.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2S/c1-11-10-13(21-25-11)16(24)23(9-8-22-7-3-6-19-22)17-20-15-12(18)4-2-5-14(15)26-17/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYMKEKLTSVNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological screening, and potential applications of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula for this compound is with a molecular weight of 394.5 g/mol. The compound features a complex structure that includes a pyrazole moiety, a thiazole ring, and an isoxazole component, which are known for their biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the introduction of the thiazole and isoxazole functionalities. Detailed methodologies can be found in various chemical literature sources.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole and thiazole possess significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against a range of bacteria including Escherichia coli and Staphylococcus aureus. In vitro tests typically employ the well diffusion method to assess antimicrobial efficacy, with results indicating varying degrees of inhibition based on structural modifications.
Table 1: Antimicrobial Activity Results
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 10a | E. coli | 15 | 125 |
| 10b | S. aureus | 18 | 62.5 |
| 10c | P. mirabilis | 12 | 250 |
| 10d | B. subtilis | 14 | 125 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.
Anticancer Activity
In addition to antimicrobial and anti-inflammatory properties, this compound has been investigated for its anticancer potential. Preliminary findings show that it may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Studies
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
- Study on Pyrazole Derivatives : A series of pyrazole-thiazole derivatives were synthesized and tested against various bacterial strains, demonstrating significant antimicrobial activity comparable to established antibiotics .
- Anti-inflammatory Mechanism : Research has shown that compounds similar to this compound can modulate inflammatory pathways by inhibiting NF-kB signaling .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines indicated that certain derivatives could inhibit cell proliferation effectively, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs documented in the evidence, including thiazole, pyrazole, and benzothiazole derivatives.
Core Heterocyclic Systems
- Target Compound: Combines a 4-fluorobenzo[d]thiazole, isoxazole, and pyrazole. Fluorination may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
- Analog 1: (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate (). Features a thiazole-oxazolidinone scaffold with imidazolidinedione and benzyl groups.
- Analog 2: N-(4-methyl-1,3-thiazol-2-yl)propanamide (). Simplified thiazole-propanamide structure.
Substituent Effects
- Fluorine Substitution: The 4-fluoro group in the target compound may improve lipophilicity and membrane permeability compared to non-fluorinated benzothiazoles like 5-methoxy-1,3-benzothiazol-2-amine () .
- Pyrazole vs. Imidazole : Pyrazole (target compound) offers distinct hydrogen-bonding capabilities compared to imidazole derivatives (e.g., compounds in ), which could modulate receptor interaction kinetics.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- For example, the electron-withdrawing fluorine in the benzothiazole ring may polarize adjacent bonds, enhancing interactions with cationic residues in enzymes .
- Evidence Gaps: No experimental data (e.g., IC50, solubility, stability) are available for the target compound or its analogs in the provided sources. Comparative studies with fluorinated vs. non-fluorinated benzothiazoles (e.g., 5-methoxy-1,3-benzothiazol-2-amine) are needed to validate hypotheses about fluorine’s role.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
